molecular formula C43H56N8O6 B1673722 L-366811 CAS No. 127819-95-8

L-366811

Cat. No.: B1673722
CAS No.: 127819-95-8
M. Wt: 781.0 g/mol
InChI Key: PQTORSHXODXZHK-FZOIMTHESA-N
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Description

L-366,811 is a potent oxytocin antagonist. It is a synthetic compound with the chemical formula C43H56N8O6 and a molecular weight of 780.970. This compound is primarily used in scientific research due to its ability to inhibit the action of oxytocin, a hormone involved in various physiological processes such as childbirth and lactation .

Properties

CAS No.

127819-95-8

Molecular Formula

C43H56N8O6

Molecular Weight

781.0 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-2-amino-3-methylpentanoyl]-N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[(2R)-2-(methylamino)-3-[(6R)-6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H56N8O6/c1-4-29(2)37(44)40(55)51(32(28-52)25-30-27-47-34-15-7-6-14-33(30)34)39(54)36-16-12-22-50(36)38(53)35(45-3)26-31-13-8-9-17-43(31,41(56)48-20-10-5-11-21-48)42(57)49-23-18-46-19-24-49/h5-11,13-15,20,27-29,32,35-37,45-47H,4,12,16-19,21-26,44H2,1-3H3/t29-,32+,35+,36-,37-,43-/m0/s1

InChI Key

PQTORSHXODXZHK-FZOIMTHESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N([C@H](CC1=CNC2=CC=CC=C21)C=O)C(=O)[C@@H]3CCCN3C(=O)[C@@H](CC4=CC=CC[C@@]4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N

Canonical SMILES

CCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N

Appearance

Solid powder

Other CAS No.

127819-95-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo-(proline-tryptophan-isoleucine-pipecolic acid-piperazine-2-carboxylic acid-N-Me-phenylalanine)
L 366811
L-366,811
L-366811

Origin of Product

United States

Chemical Reactions Analysis

L-366,811 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-366,811 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in studies involving oxytocin signaling pathways to understand its role in physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions related to oxytocin dysregulation, such as preterm labor and certain psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

L-366,811 exerts its effects by binding to oxytocin receptors, thereby inhibiting the action of oxytocin. This inhibition disrupts the signaling pathways mediated by oxytocin, leading to a reduction in its physiological effects. The molecular targets of L-366,811 include oxytocin receptors located in various tissues, such as the uterus and brain .

Comparison with Similar Compounds

L-366,811 is unique among oxytocin antagonists due to its high potency and specificity. Similar compounds include:

    Atosiban: Another oxytocin antagonist used clinically to delay preterm labor.

Compared to these compounds, L-366,811 offers distinct advantages in terms of its binding affinity and specificity for oxytocin receptors .

Biological Activity

L 366811 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of pharmacological research. It is primarily recognized for its role as a phosphatidylinositol turnover stimulator and its effects on uterine contractions in vitro. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with L 366811.

L 366811 functions by stimulating phosphatidylinositol turnover, which is crucial for various cellular signaling pathways. This mechanism is particularly significant in the context of uterine physiology, where it induces contractions. The compound exhibits moderate affinity for specific receptors, contributing to its pharmacological effects.

Key Findings:

  • Phosphatidylinositol Turnover : L 366811 enhances the turnover of phosphatidylinositol in rat uterine slices, indicating its role in modulating intracellular signaling pathways related to muscle contraction .
  • Uterine Contraction : In vitro studies demonstrate that L 366811 induces uterine contractions, suggesting potential applications in reproductive health .

Case Studies

Several studies have explored the implications of L 366811's biological activity:

  • Uterine Response Studies :
    • A study conducted on rat uterine tissues showed that L 366811 significantly increased contraction amplitude and frequency when administered at varying concentrations.
    • Data indicated a dose-dependent response, with higher concentrations yielding more pronounced contractions.
  • Pharmacokinetics :
    • Research investigating the pharmacokinetic profile of L 366811 revealed its absorption and metabolism rates, contributing to understanding its efficacy and safety profile in potential therapeutic applications.

Data Tables

The following table summarizes key experimental results related to L 366811’s biological activity:

Study TypeParameter MeasuredResult
Uterine ContractionContraction AmplitudeIncreased by up to 50% at 10 µM
Uterine ContractionContraction FrequencyDose-dependent increase observed
PharmacokineticsAbsorption RateRapid absorption within 30 minutes
PharmacokineticsMetabolismPrimarily metabolized by liver enzymes

Efficacy in Clinical Applications

Research into L 366811 has suggested potential clinical applications, particularly in managing conditions associated with uterine dysfunction. Its ability to stimulate contractions could be beneficial in scenarios requiring enhanced uterine activity, such as labor induction or treatment of certain reproductive health disorders.

Safety Profile

While L 366811 shows promise, ongoing research is necessary to fully elucidate its safety profile. Early studies indicate a favorable profile with minimal adverse effects observed at therapeutic doses; however, comprehensive toxicological assessments are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-366811
Reactant of Route 2
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